YM 202074

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

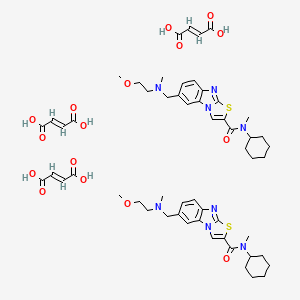

YM 202074 通过多步合成过程制备,包括形成噻唑并[3,2-a]苯并咪唑核心,然后引入环己基和甲氧基乙基基团。主要步骤包括:

噻唑并[3,2-a]苯并咪唑核心的形成: 这涉及在酸性条件下使合适的先驱体环化。

环己基基团的引入: 这通常通过使用环己基卤化物的烷基化反应来实现。

甲氧基乙基基团的引入: 此步骤涉及在碱性条件下使用甲氧基乙基卤化物.

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以确保高收率和纯度。 该化合物通常使用色谱技术和重结晶进行纯化 .

化学反应分析

反应类型

YM 202074 会发生多种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 卤化物和其他亲核试剂通常用于取代反应.

主要产物

这些反应形成的主要产物包括具有修饰官能团的各种 this compound 衍生物。

科学研究应用

Therapeutic Applications

1. Neuropsychiatric Disorders

- Anxiety and Depression: Research indicates that by modulating excitatory neurotransmission through mGluR1 inhibition, YM 202074 may alleviate symptoms associated with anxiety and depression. Studies have shown its efficacy in blocking mGluR1-mediated signaling pathways, making it a candidate for therapeutic development in these areas .

2. Stroke and Neuroprotection

- Stroke Treatment: In animal models, this compound has demonstrated significant neuroprotective effects following induced middle cerebral artery occlusion (MCAO). Infusion of this compound resulted in a dose-dependent improvement in neurological deficits and a reduction in infarct volume. Notably, these effects were sustained even when treatment was delayed by up to two hours post-ischemia .

Data Tables

Case Studies

Case Study 1: Neuroprotection in Stroke

- In a study involving rats subjected to MCAO, administration of this compound at doses of 10 or 20 mg/kg/h resulted in notable improvements in neurological function and significant reductions in brain infarct size. The study concluded that this compound could serve as an effective neuroprotective agent for stroke management, with effects lasting up to one week post-treatment .

Case Study 2: Imaging Applications

作用机制

YM 202074 通过与代谢型谷氨酸受体 1 (mGluR1) 上的变构位点结合而发挥作用。这种结合抑制了受体的活性,导致肌醇磷酸的产生减少。 该化合物对 mGluR1 的高亲和力和选择性使其成为研究该受体在各种生理过程中的作用的宝贵工具 .

相似化合物的比较

类似化合物

YM 298198: 另一个具有类似结合特性的 mGluR1 选择性拮抗剂。

PF-04531083: 一种具有类似神经保护作用但分子靶标不同的化合物.

独特性

YM 202074 由于其对 mGluR1 的高亲和力和选择性而独一无二,使其成为研究该受体在各种疾病中的作用的宝贵工具。 其神经保护作用和潜在的治疗应用进一步将其与其他类似化合物区分开来 .

生物活性

YM 202074, a selective antagonist for the metabotropic glutamate receptor type 1 (mGluR1), has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, in vitro and in vivo studies, and its implications in drug development.

Overview of this compound

This compound is characterized as a high-affinity antagonist for mGluR1, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. The compound's chemical structure and properties contribute to its selectivity and efficacy in binding to mGluR1, making it a valuable tool for studying glutamatergic signaling pathways.

Binding Affinity

This compound exhibits a high binding affinity for mGluR1, with studies indicating an IC50 value that suggests potent inhibition of receptor activity. This selectivity is pivotal for minimizing off-target effects associated with broader-spectrum glutamate receptor antagonists. The pharmacological characterization of this compound includes:

- IC50 Values : Indicates the concentration required to inhibit 50% of the receptor activity.

- Selectivity : Minimal binding to other metabotropic receptors (e.g., mGluR5), which is essential for targeted therapeutic effects.

| Parameter | Value |

|---|---|

| Binding Affinity (IC50) | Low nanomolar range |

| Selectivity | High for mGluR1 |

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits glutamate-induced calcium mobilization in cells expressing mGluR1. This was quantified by measuring the percentage of inhibition relative to maximal glutamate responses.

- Calcium Mobilization Assays : These assays revealed that this compound significantly reduces intracellular calcium levels upon glutamate stimulation, confirming its antagonistic action on mGluR1.

Animal Models

In vivo studies utilizing animal models have further elucidated the pharmacodynamics of this compound. Notably, PET imaging studies have been employed to assess the compound's brain penetration and receptor occupancy.

- Brain Penetration : The calibrated Mouse Brain Uptake Assay indicated rapid blood-brain barrier penetration, with a permeability coefficient comparable to known reference compounds.

- Receptor Occupancy : PET imaging demonstrated specific binding to mGluR1 in vivo, confirming the compound's ability to occupy the receptor effectively.

| Study Type | Findings |

|---|---|

| PET Imaging | Confirmed brain penetration |

| Receptor Occupancy | Specific binding to mGluR1 |

Case Studies and Applications

Research involving this compound has highlighted its potential therapeutic applications, particularly in conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases. For instance:

- Anxiety Models : In rodent models of anxiety, administration of this compound has resulted in reduced anxiety-like behaviors, suggesting its utility as a treatment option.

- Neurodegenerative Disease Models : Studies indicate that this compound may mitigate neuroinflammation and neuronal loss associated with diseases like Alzheimer's.

属性

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。